molecular formula C16H11ClO3S B371372 S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate CAS No. 298215-57-3

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate

Cat. No.: B371372
CAS No.: 298215-57-3
M. Wt: 318.8g/mol
InChI Key: OHMLUUXZYIXGOJ-KRXBUXKQSA-N
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Description

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate: is an organic compound that features a combination of a chlorophenyl group and a benzodioxolyl group linked by a prop-2-enethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate typically involves the following steps:

    Formation of the Prop-2-enethioate Moiety: This can be achieved through the reaction of a suitable thiol with an appropriate alkene under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the prop-2-enethioate intermediate.

    Incorporation of the Benzodioxolyl Group: The benzodioxolyl group can be added through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: to handle the exothermic nature of the reactions.

    Continuous flow processes: to ensure consistent product quality and yield.

    Advanced purification techniques: such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enethioate moiety, converting it to a single bond.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Hydrogenated derivatives: from reduction.

    Functionalized aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate exerts its effects involves:

    Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate analogs: Compounds with similar structures but different substituents.

    Other thioesters: Compounds with a thioester functional group but different aromatic groups.

Uniqueness

    Structural uniqueness: The combination of a chlorophenyl group and a benzodioxolyl group linked by a prop-2-enethioate moiety is unique and not commonly found in other compounds.

    Functional properties: The specific arrangement of functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMLUUXZYIXGOJ-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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